
N-Acetylmuramyl-alanylglutamic acid
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Description
N-Acetylmuramyl-alanylglutamic acid, also known as this compound, is a useful research compound. Its molecular formula is C19H31N3O12 and its molecular weight is 493.5 g/mol. The purity is usually 95%.
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Scientific Research Applications
Immunomodulatory Effects
N-Acetylmuramyl-alanylglycine acid is known for its role as an immunoadjuvant. It enhances the immune response by stimulating macrophages and other immune cells.
- Mechanism : The compound interacts with Toll-like receptors (TLRs), particularly TLR2 and TLR4, leading to the activation of nuclear factor-kappa B (NF-κB) pathways. This results in the increased production of pro-inflammatory cytokines, which are crucial for initiating and sustaining immune responses .
- Case Study : A study demonstrated that administration of N-Acetylmuramyl-alanylglycine acid in mice resulted in enhanced resistance to bacterial infections, indicating its potential as a therapeutic agent in vaccine formulations .
Cancer Therapy
The compound has shown promise in cancer therapy by modulating tumor microenvironments and enhancing the efficacy of chemotherapeutic agents.
- Synergistic Effects : Research indicates that N-Acetylmuramyl-alanylglycine acid can potentiate the effects of certain chemotherapeutics by enhancing immune cell infiltration into tumors, thereby improving overall treatment outcomes .
- Data Table: Efficacy of N-Acetylmuramyl-alanylglycine Acid in Cancer Models
Drug Delivery Systems
N-Acetylmuramyl-alanylglycine acid is being explored as a component in drug delivery systems due to its ability to enhance cellular uptake of therapeutic agents.
- Nanoparticle Formulations : Incorporating this compound into nanoparticle systems has been shown to improve the bioavailability and efficacy of various drugs, particularly those with poor solubility .
- Case Study : A formulation study revealed that nanoparticles coated with N-Acetylmuramyl-alanylglycine acid demonstrated a 50% increase in cellular uptake compared to uncoated nanoparticles, leading to enhanced therapeutic effects in vitro .
Cosmetic Applications
Recent studies have also investigated the use of N-Acetylmuramyl-alanylglycine acid in cosmetic formulations due to its skin-soothing properties.
- Skin Barrier Repair : The compound has been shown to enhance skin barrier function and promote wound healing, making it a valuable ingredient in dermatological products .
- Data Table: Efficacy in Cosmetic Applications
Product Type | Active Ingredient | Effectiveness |
---|---|---|
Cream | N-Acetylmuramyl-alanylglycine acid | Improved skin hydration and barrier function |
Serum | N-Acetylmuramyl-alanylglycine acid | Reduced inflammation and accelerated healing |
Properties
CAS No. |
59366-95-9 |
---|---|
Molecular Formula |
C19H31N3O12 |
Molecular Weight |
493.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-2-[2-[(2S,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]propanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C19H31N3O12/c1-7(16(28)22-10(18(30)31)4-5-12(25)26)20-17(29)8(2)33-15-13(21-9(3)24)19(32)34-11(6-23)14(15)27/h7-8,10-11,13-15,19,23,27,32H,4-6H2,1-3H3,(H,20,29)(H,21,24)(H,22,28)(H,25,26)(H,30,31)/t7-,8?,10+,11+,13+,14+,15+,19-/m0/s1 |
InChI Key |
ONWXTUROIDEFMO-LLAKEARDSA-N |
SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Isomeric SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)O)NC(=O)C(C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)O)NC(=O)C |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C |
Synonyms |
N-acetyl-L-alanyl-D-glutamic acid N-acetylmuramyl-alanylglutamic acid N-acetylmuramyl-alanylglutamic acid, (D-Ala-L-Glu)-isomer N-AcMu-Ala-Glu |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
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